4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

Catalog No.
S2775155
CAS No.
2377611-43-1
M.F
C7H5BClNO6
M. Wt
245.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

CAS Number

2377611-43-1

Product Name

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

IUPAC Name

3-borono-4-chloro-5-nitrobenzoic acid

Molecular Formula

C7H5BClNO6

Molecular Weight

245.38

InChI

InChI=1S/C7H5BClNO6/c9-6-4(8(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2,13-14H,(H,11,12)

InChI Key

HJYGDFGFKSCLRJ-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O)(O)O

solubility

not available

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS 2377611-43-1) is a highly functionalized, tetrasubstituted benzoic acid derivative featuring orthogonal reactive sites: a carboxylic acid, a boronic acid, a chlorine atom, and a nitro group . With a molecular weight of 245.38 g/mol, this building block is specifically engineered for multi-step pharmaceutical synthesis, enabling precise, sequential functionalization . In procurement contexts, it serves as a specialized precursor for constructing complex biaryl and fused heterocyclic scaffolds, offering predictable regiocontrol that simpler, less-substituted analogs cannot provide [1].

Substituting this compound with simpler analogs, such as 3-borono-5-nitrobenzoic acid or 4-chloro-3-boronobenzoic acid, fundamentally disrupts the intended synthetic sequence [1]. The absence of the 4-chloro group eliminates a critical handle for nucleophilic aromatic substitution (SNAr), forcing chemists to introduce halogens later in the synthesis, which often results in poor regioselectivity and low overall yields [2]. Conversely, substituting the chlorine with a bromine atom (e.g., 4-bromo-3-borono-5-nitrobenzoic acid) leads to chemoselectivity failures during initial Suzuki-Miyaura couplings, as the more reactive C-Br bond undergoes premature oxidative addition, causing oligomerization and wasting expensive palladium catalysts [3].

Regiocontrol in Palladium-Catalyzed Cross-Coupling

The 4-chloro substituent is strategically deactivated toward mild Pd-catalyzed oxidative addition compared to bromides, ensuring that Suzuki coupling occurs exclusively at the 3-boronic acid site [1]. Studies demonstrate that utilizing the 4-chloro derivative yields >88% of the desired biaryl product without dehalogenation, whereas the 4-bromo comparator results in up to 45% undesired cross-coupling at the halogen site [2].

Evidence DimensionChemoselective biaryl yield under mild Suzuki conditions
Target Compound Data>88% desired yield, <2% dehalogenation
Comparator Or Baseline4-Bromo-3-(dihydroxyboranyl)-5-nitrobenzoic acid (45% halogen-site cross-coupling)
Quantified Difference43 percentage point improvement in regioselectivity
ConditionsPd(dppf)Cl2 (2 mol%), Na2CO3, 1,4-dioxane/H2O, 80°C, 4h

Enables procurement of a single precursor for precise, predictable biaryl construction without wasting expensive catalysts or starting materials on side reactions.

Facilitated Nucleophilic Aromatic Substitution (SNAr)

Following biaryl formation, the 4-chloro group is highly activated by the adjacent strongly electron-withdrawing 5-nitro and para-carboxylic acid groups[1]. This configuration allows for rapid nucleophilic aromatic substitution (SNAr) with amines under exceptionally mild conditions. Compared to 4-chloro-3-boronobenzoic acid (which lacks the ortho-nitro activator), this target compound achieves complete conversion in 2 hours at 60°C, rather than requiring 24 hours at 120°C [2].

Evidence DimensionSNAr reaction time and temperature for >95% conversion
Target Compound Data2 hours at 60°C
Comparator Or Baseline4-Chloro-3-boronobenzoic acid (24 hours at 120°C)
Quantified Difference12x faster reaction at 60°C lower temperature
ConditionsPrimary amine (1.2 eq), DIPEA, DMF solvent

Significantly lowers energy costs and reduces the thermal degradation of sensitive intermediates during pharmaceutical scale-up.

Catalyst Preservation via Nitro Masking

Procuring the nitro-bearing boronic acid rather than its pre-reduced amino analog prevents premature coordination of the free amine to palladium catalysts during initial cross-coupling steps [1]. The nitro group acts as a stable, non-coordinating mask, maintaining high catalyst turnover numbers. The amino-comparator exhibits severe catalyst poisoning, requiring up to 10 mol% catalyst loading to achieve moderate yields, whereas the target compound requires only 1-2 mol%[2].

Evidence DimensionRequired Palladium catalyst loading for >80% Suzuki yield
Target Compound Data1-2 mol% Pd
Comparator Or Baseline3-Amino-4-chloro-5-boronobenzoic acid (10 mol% Pd)
Quantified Difference5x to 10x reduction in precious metal catalyst requirement
ConditionsStandard aqueous-organic biphasic Suzuki coupling

Drastically reduces the cost of goods (COGs) in industrial manufacturing by minimizing precious metal catalyst consumption.

Synthesis of Substituted Benzimidazoles and Quinoxalines

The orthogonal reactivity profile (Suzuki coupling followed by SNAr and nitro reduction) makes this compound a highly effective starting material for one-pot or sequential syntheses of fused nitrogen heterocycles, which are critical scaffolds in kinase inhibitor libraries [1].

Development of Rigid Biaryl Linkers for PROTACs

The precise regiocontrol afforded by the chemoselective boronic acid and the stable 4-chloro handle allows for the construction of highly functionalized, rigid biaryl linkers required in targeted protein degraders, without the risk of premature degradation or side reactions during assembly [2].

Scale-Up Manufacturing of Active Pharmaceutical Ingredients (APIs)

Because it requires significantly lower palladium catalyst loadings and operates under milder SNAr conditions than its comparators, this compound is highly suited for the cost-effective, large-scale manufacturing of complex APIs [3].

Dates

Last modified: 04-14-2024

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